2-Hexylfuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hexylfuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-2-3-4-5-7-10-8-6-9-11-10/h6,8-9H,2-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLCAKKYMZVLPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191216 |

Source

|

| Record name | 2-Hexylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3777-70-6 |

Source

|

| Record name | 2-Hexylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3777-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003777706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXY8B84U4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hexylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Hexylfuran chemical properties and structure

An In-Depth Technical Guide to 2-Hexylfuran: Chemical Properties, Structure, and Analysis

Introduction

2-Hexylfuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with a hexyl group at the second position.[1] As a heteroaromatic compound, it serves as a valuable molecule in various fields, notably as a flavoring agent and a component of volatile oils.[1][2] Its presence has been identified in natural sources and as a human metabolite.[1][3] This guide provides a comprehensive technical overview of 2-Hexylfuran, designed for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical and physical properties, spectroscopic profile, synthesis, and safety considerations, offering a consolidated resource grounded in authoritative data.

Chemical Identity and Structure

The unambiguous identification of a chemical compound is paramount for research and regulatory purposes. 2-Hexylfuran is defined by a unique set of identifiers and a distinct molecular architecture.

The core structure consists of a five-membered aromatic ring containing one oxygen atom, which imparts specific reactivity and properties. Attached to the carbon atom adjacent to the oxygen (the C-2 position) is a six-carbon alkyl chain (a hexyl group).

Molecular Identifiers

A collection of standardized identifiers ensures precise communication and database retrieval for 2-Hexylfuran.

| Identifier | Value | Source |

| CAS Number | 3777-70-6 | [1][4] |

| IUPAC Name | 2-hexylfuran | [1][4] |

| Molecular Formula | C₁₀H₁₆O | [1][4] |

| SMILES | CCCCCCC1=CC=CO1 | [1][3] |

| InChI | InChI=1S/C10H16O/c1-2-3-4-5-7-10-8-6-9-11-10/h6,8-9H,2-5,7H2,1H3 | [1][4] |

| InChIKey | XBLCAKKYMZVLPU-UHFFFAOYSA-N | [1][4] |

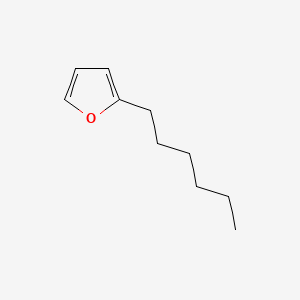

Chemical Structure Diagram

The following diagram illustrates the two-dimensional structure of 2-Hexylfuran, highlighting the connectivity of the furan ring and the hexyl side chain.

Physicochemical Properties

The physical and chemical properties of 2-Hexylfuran dictate its behavior in various applications, from its volatility as a fragrance component to its solubility in different media. These properties are crucial for designing experimental protocols, purification methods, and formulation strategies.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 152.23 | g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | - | [5] |

| Density | ~0.89 - 0.901 | g/cm³ | [2][6] |

| Boiling Point | 191 - 192 | °C (at 760 mmHg) | [5][6] |

| 76 - 78 | °C (at 15 Torr) | [2] | |

| Flash Point | 60.8 | °C | [2][6] |

| Water Solubility | 13.87 (estimated) | mg/L at 25°C | [2][5] |

| logP (o/w) | 4.338 (estimated) | - | [5] |

| Refractive Index | 1.457 | - | [2][6] |

| Vapor Pressure | 0.701 (estimated) | mmHg at 25°C | [5] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the structure and purity of 2-Hexylfuran.[7] The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a detailed molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insight into the carbon-hydrogen framework of the molecule.[7]

-

¹H NMR: The proton NMR spectrum of 2-Hexylfuran will exhibit distinct signals for the protons on the furan ring and those on the hexyl chain.

-

Furan Protons: Three signals are expected in the aromatic region (typically δ 6.0-7.5 ppm). The proton at C5 (adjacent to the oxygen) will appear as a multiplet around δ 7.2-7.3 ppm. The protons at C3 and C4 will appear as multiplets around δ 6.2-6.3 ppm and δ 5.9-6.0 ppm, respectively.

-

Hexyl Chain Protons: The CH₂ group attached directly to the furan ring (alpha-protons) will show a triplet around δ 2.6-2.7 ppm. The other methylene (CH₂) groups will produce overlapping multiplets in the upfield region (δ 1.2-1.6 ppm), while the terminal methyl (CH₃) group will appear as a triplet around δ 0.9 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule (assuming a decoupled spectrum).

-

Furan Carbons: Four signals in the downfield region (δ 105-155 ppm). The substituted carbon (C2) will be the most downfield, followed by C5, C3, and C4.

-

Hexyl Chain Carbons: Six signals in the upfield aliphatic region (δ 14-35 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[1] The IR spectrum of 2-Hexylfuran is characterized by vibrations of the furan ring and the C-H bonds of the alkyl chain.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H stretch | Aromatic (Furan) |

| 2850-2960 | C-H stretch | Aliphatic (Hexyl) |

| ~1500-1600 | C=C stretch | Aromatic (Furan) |

| ~1380 | C-H bend | CH₃ |

| ~1015-1250 | C-O-C stretch | Furan ether linkage |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.[7] For 2-Hexylfuran, electron ionization (EI-MS) would show:

-

Molecular Ion (M⁺): A peak at m/z = 152, corresponding to the molecular weight of the compound.[4]

-

Key Fragments: The most prominent fragment is often the tropylium-like furfuryl cation at m/z = 81, formed by benzylic-like cleavage of the hexyl chain. Other fragments result from the further loss of alkyl radicals from the hexyl chain.

Synthesis and Reactivity

Understanding the synthesis and chemical reactivity of 2-Hexylfuran is crucial for its production and for predicting its behavior in chemical transformations.

Synthesis Pathways

Several synthetic routes to 2-Hexylfuran have been established.[6] A common and illustrative method is the alkylation of furan. This can be achieved through various chemical strategies, often involving the reaction of a furan derivative with a hexyl electrophile.

The workflow below outlines a generalized approach for the synthesis of 2-substituted furans.

Chemical Reactivity and Stability

2-Hexylfuran is generally stable under recommended storage conditions.[6] As a furan derivative, it can undergo reactions typical of aromatic compounds, such as electrophilic substitution. The furan ring is also susceptible to ring-opening reactions under strongly acidic conditions or certain oxidative conditions.[8] The hexyl chain can undergo free-radical reactions typical of alkanes. The compound is a flammable liquid and should be stored away from heat and sources of ignition.[1][2]

Applications in Research and Industry

The primary application of 2-Hexylfuran stems from its organoleptic properties.

-

Flavor and Fragrance: It is recognized as a flavoring agent and a volatile oil component.[1][2] Its aromatic profile makes it a candidate for use in the food and fragrance industries to impart specific notes.[9][] However, some suppliers note it for research and experimental use rather than direct application in consumer products.[5]

-

Chemical Intermediate: As a substituted furan, it can serve as a building block in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and materials science.[5]

-

Metabolite Research: 2-Hexylfuran has been identified as a human and mammalian metabolite, making it relevant for studies in metabolomics and biochemistry.[1][3] Its detection in certain foods could also make it a potential biomarker for consumption.[3][11]

Safety and Toxicology

Adherence to safety protocols is essential when handling 2-Hexylfuran. The compound is classified according to the Globally Harmonized System (GHS).

GHS Classification

-

Hazard Statements:

-

Pictograms:

-

Flame (Flammable)

-

Exclamation Mark (Harmful)

-

-

Precautionary Statements: A full list of precautionary statements includes P210 (keep away from heat), P264 (wash skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), and P280 (wear protective gloves/eye protection).[1][2]

Toxicological Profile

Detailed toxicological data is limited.[5] The primary hazards identified are its flammability and acute oral toxicity.[1] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated area or fume hood, are mandatory.[12]

Experimental Protocol: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a sample of 2-Hexylfuran for NMR analysis.[7]

-

Solvent Selection: Choose a suitable deuterated solvent in which 2-Hexylfuran is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 2-Hexylfuran directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl the vial to ensure the sample is completely dissolved.

-

Transfer to NMR Tube: Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube. Ensure there are no solid particles in the solution.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

-

Analysis: Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument for analysis. Acquire the ¹H, ¹³C, and other desired NMR spectra according to the instrument's standard operating procedures.

Conclusion

2-Hexylfuran is a well-characterized substituted furan with established physicochemical properties and a distinct spectroscopic signature. Its role as a flavor agent, chemical intermediate, and metabolite makes it a compound of interest across multiple scientific disciplines.[1][3][5] The information presented in this guide, from its fundamental structure to its synthesis and safety protocols, provides a solid foundation for researchers and professionals working with this molecule. A thorough understanding of its properties is the cornerstone of its effective and safe application in both research and industry.

References

- 1. 2-Hexylfuran | C10H16O | CID 77408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Human Metabolome Database: Showing metabocard for 2-Hexylfuran (HMDB0039816) [hmdb.ca]

- 4. Furan, 2-hexyl- [webbook.nist.gov]

- 5. 2-hexyl furan, 3777-70-6 [thegoodscentscompany.com]

- 6. 2-HEXYLFURAN|3777-70-6 - MOLBASE Encyclopedia [m.molbase.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-ethyl furan, 3208-16-0 [thegoodscentscompany.com]

- 11. Showing Compound 2-Hexylfuran (FDB019467) - FooDB [foodb.ca]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to 2-Hexylfuran (CAS: 3777-70-6) for Scientific and Research Applications

Introduction

2-Hexylfuran is a five-membered aromatic heterocycle belonging to the furan family of organic compounds.[1] Characterized by a furan ring substituted at the second position with a hexyl group, this compound is a versatile molecule with significance across multiple scientific disciplines.[2][3] It is recognized as a naturally occurring volatile component in some foods, a mammalian metabolite, and a valuable chemical intermediate in the synthesis of more complex molecules.[2][4] For researchers in drug discovery, materials science, and flavor chemistry, 2-Hexylfuran serves as a key building block and analytical target. The furan nucleus is a crucial scaffold in a variety of physiologically active chemicals, and its derivatives are integral to numerous medications.[5]

This guide provides an in-depth overview of 2-Hexylfuran, consolidating its physicochemical properties, synthetic methodologies, analytical characterization techniques, and key applications to support professionals in research and development.

Molecular and Physicochemical Properties

2-Hexylfuran is a colorless to pale yellow liquid under standard conditions.[6] Its molecular structure, featuring a polar furan head and a nonpolar hexyl tail, imparts specific solubility and reactivity characteristics that are crucial for its application in organic synthesis and as a flavor component.

A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Hexylfuran

| Property | Value | Source(s) |

| CAS Number | 3777-70-6 | [2][7] |

| Molecular Formula | C₁₀H₁₆O | [2][7] |

| Molecular Weight | 152.23 g/mol | [2] |

| IUPAC Name | 2-hexylfuran | [2] |

| Synonyms | Furan, 2-hexyl-; 2-n-Hexylfuran | [2] |

| Appearance | Colorless to pale yellow clear liquid | [6] |

| Density | 0.9014 g/cm³ @ 20 °C | [4] |

| Boiling Point | 191-192 °C @ 760 mmHg; 76-78 °C @ 15 Torr | [4][6] |

| Flash Point | 60.8 °C | [4] |

| Refractive Index | 1.457 | [4] |

| Water Solubility | 13.87 mg/L @ 25 °C (estimated) | [4] |

Synthesis and Manufacturing

The most common and direct laboratory-scale synthesis of 2-Hexylfuran involves the selective C-2 alkylation of the furan ring. This process leverages the inherent acidity of the proton at the C-2 position, which is adjacent to the ring's oxygen atom.

Synthetic Pathway: C-2 Alkylation of Furan

The primary strategy involves a two-step, one-pot reaction:

-

Deprotonation: Furan is treated with a strong organometallic base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF). The base selectively abstracts the most acidic proton at the C-2 position, generating 2-furyllithium in situ. This step must be conducted under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (typically -78 °C) to prevent side reactions and degradation of the highly reactive organolithium intermediate.

-

Nucleophilic Substitution: A hexyl electrophile, typically 1-bromohexane or 1-iodohexane, is added to the solution. The nucleophilic 2-furyllithium attacks the electrophilic carbon of the hexyl halide in an Sₙ2 reaction, forming the C-C bond and yielding 2-Hexylfuran.

Caption: Synthesis workflow for 2-Hexylfuran via lithiation and alkylation.

Experimental Protocol: Synthesis of 2-Hexylfuran

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety assessments. All operations must be performed under an inert atmosphere using anhydrous solvents.

-

Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).

-

Initial Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Furan Addition: Furan (1.0 equivalent) is added to the cold THF via syringe.

-

Deprotonation: A solution of n-butyllithium (1.05 equivalents, typically 1.6 M in hexanes) is added dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of the 2-furyllithium intermediate is observed. The mixture is stirred for an additional 1 hour at -78 °C.

-

Alkylation: 1-Bromohexane (1.1 equivalents) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Workup: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure using a rotary evaporator.[8]

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield 2-Hexylfuran as a clear liquid.[8]

Applications in Research and Drug Development

The furan ring is a versatile scaffold in medicinal chemistry, often acting as a bioisostere for phenyl or thiophene rings to modulate steric and electronic properties, which can enhance metabolic stability or drug-receptor interactions.[5]

-

Intermediate in Pharmaceutical Synthesis: 2-Alkylfurans, including 2-Hexylfuran, serve as starting materials or intermediates for a variety of pharmaceutical compounds.[9] The furan ring can be functionalized further or can be used as a diene in Diels-Alder reactions to construct complex polycyclic systems. The hexyl chain provides significant lipophilicity, a key parameter in modulating the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of drug candidates. Furan derivatives have shown a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[5]

-

Bioactive Molecule and Metabolite: 2-Hexylfuran has been identified as a human metabolite and a volatile component in various foods, such as herbs, spices, and nuts.[1][2] Its presence can serve as a potential biomarker for the consumption of these foods.[1]

-

Flavor and Fragrance Chemistry: In the field of food science, 2-Hexylfuran is studied as a flavor compound that contributes to the aromatic profiles of thermally processed foods.[10]

Analytical Characterization

Accurate identification and quantification of 2-Hexylfuran are critical for both synthetic chemistry and food analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, 2-Hexylfuran is ideally suited for GC-MS analysis. In food matrices, headspace or solid-phase microextraction (SPME) techniques are used for sample preparation to isolate volatile compounds.[10][11] The mass spectrum of 2-Hexylfuran is characterized by a prominent molecular ion peak (m/z = 152) and a base peak at m/z = 81, corresponding to the fragmentation of the hexyl chain.[2]

-

Kovats Retention Index: The retention index is a standardized measure used in gas chromatography to identify compounds. It helps in comparing results across different instruments and conditions.

Table 2: Kovats Retention Indices for 2-Hexylfuran

| GC Column Type | Index Value Range | Source(s) |

| Standard Non-Polar | 1079 - 1090 | [2][7] |

| Standard Polar | 1312 - 1345 | [2] |

Safety, Handling, and Storage

Proper handling of 2-Hexylfuran is essential to ensure laboratory safety. It is classified as a flammable liquid and may be harmful if swallowed.[2]

Safety and Handling

-

GHS Hazard Classification:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a flame-resistant lab coat.[12][13]

-

Ventilation: All handling of 2-Hexylfuran should be conducted in a well-ventilated area, preferably inside a chemical fume hood, to avoid the accumulation of flammable vapors.[12][14]

-

Ignition Sources: Keep the compound away from all potential ignition sources, including open flames, hot surfaces, sparks from electrical equipment, and static discharge.[15][16] Use of intrinsically safe equipment is recommended.[14]

-

Transfer: When transferring the liquid, use bonded and grounded metal containers to prevent static electricity buildup, which can serve as an ignition source.[13][14]

Storage

-

Conditions: Store 2-Hexylfuran in a cool, dry, and well-ventilated area away from incompatible materials and ignition sources.[13]

-

Containers: Use approved, tightly sealed containers, and ensure they are properly labeled. Flammable liquid storage cabinets are recommended for storing larger quantities.[12][13]

Conclusion

2-Hexylfuran is a scientifically significant compound with a well-defined physicochemical profile. Its straightforward synthesis and versatile chemical nature make it a valuable intermediate for researchers in organic chemistry and drug discovery. Furthermore, its role as a natural product and metabolite makes it an important analyte in food science and metabolomics. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, is paramount for its effective and safe utilization in a research and development setting.

References

-

2-hexyl furan, 3777-70-6. The Good Scents Company. [Link]

-

2-Hexylfuran | C10H16O | CID 77408. PubChem, National Institutes of Health. [Link]

-

How to Ensure Safe Handling & Storage of Flammable Liquids. Safety Storage Systems. [Link]

-

Flammable Liquid Handling Precautions. Office of Environmental Health and Safety, University of California, Berkeley. [Link]

-

Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Environmental Health & Safety, University of Nevada, Reno. [Link]

-

Flammable Liquids. Division of Research Safety, University of Illinois. [Link]

-

Safe Practices: Handling Flammable Liquids in the Workplace. Weeklysafety.com. [Link]

-

Showing Compound 2-Hexylfuran (FDB019467). FooDB. [Link]

-

Use of 2 Methylfuran Market in the Pharmaceutical Sector. LinkedIn. [Link]

-

Furans, thiophenes and related heterocycles in drug discovery. PubMed. [Link]

-

Furan, 2-hexyl-. NIST WebBook, National Institute of Standards and Technology. [Link]

-

2-Hexyltetrahydrofuran - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

Synthesis of Polyfuran and Thiophene-Furan Alternating Copolymers Using Catalyst-Transfer Polycondensation. DOI. [Link]

-

Furan synthesis. Organic Chemistry Portal. [Link]

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]

-

Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. MDPI. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices. ResearchGate. [Link]

-

ChemInform Abstract: Convenient Synthesis of Novel 2,2-Dialkyl-1,2-dihydronaphtho[2,1-b]furans. ResearchGate. [Link]

Sources

- 1. Showing Compound 2-Hexylfuran (FDB019467) - FooDB [foodb.ca]

- 2. 2-Hexylfuran | C10H16O | CID 77408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-HEXYLFURAN | 3777-70-6 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. 2-hexyl furan, 3777-70-6 [thegoodscentscompany.com]

- 7. Furan, 2-hexyl- [webbook.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. - Division of Research Safety | Illinois [drs.illinois.edu]

- 13. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. Safe Handling & Storage of Flammable Liquids | Safety Storage [safetystoragesystems.co.uk]

- 16. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

An In-Depth Technical Guide to the Laboratory Synthesis of 2-Hexylfuran

Abstract

2-Hexylfuran is a valuable heterocyclic compound, finding application as a flavoring agent and a synthon in the preparation of more complex molecules.[1] Its synthesis in a laboratory setting can be approached through several distinct pathways, each with unique advantages concerning starting material availability, scalability, and reaction conditions. This guide provides a comprehensive technical overview of three core synthetic strategies: the Friedel-Crafts acylation of furan followed by reduction, the direct alkylation of the furan nucleus using organometallic reagents, and the chemical elaboration of the biomass-derived platform chemical, furfural. Each section elucidates the underlying chemical principles, explains the causality behind procedural choices, and provides detailed, actionable laboratory protocols. A comparative analysis is included to assist researchers in selecting the optimal pathway for their specific needs.

Introduction to Synthetic Strategies

The furan ring is an electron-rich aromatic system, a characteristic that dictates its reactivity and provides the foundation for the primary synthetic routes to 2-substituted furans. The choice of a synthetic pathway is a critical decision driven by factors including the cost and availability of starting materials, tolerance of the substrate to acidic or basic conditions, and desired scale of the reaction. While classical methods like the Paal-Knorr synthesis are fundamental for constructing the furan ring itself from 1,4-dicarbonyl precursors, they are often less direct for producing simple 2-alkylfurans like 2-hexylfuran compared to methods that functionalize a pre-existing furan molecule.[2][3] This guide focuses on the latter, more direct approaches.

The three pathways detailed herein represent the most logical and commonly employed laboratory-scale strategies:

-

Pathway 1: Acylation-Reduction: A robust, two-step sequence involving an initial Friedel-Crafts acylation to install the carbon skeleton, followed by a complete reduction of the resulting ketone.

-

Pathway 2: Organometallic Alkylation: A highly efficient and direct single-step C-C bond formation using a pre-formed organometallic derivative of furan.

-

Pathway 3: Furfural Elaboration: A "green chemistry" oriented approach that utilizes furfural, a renewable feedstock derived from hemicellulose, as the starting point.

Each of these methods will be explored in detail, providing not just a protocol, but an understanding of the reaction mechanics and critical parameters for success.

Synthesis Pathway 1: Friedel-Crafts Acylation and Subsequent Reduction

This pathway is a classic and reliable method that builds the hexyl chain in two distinct stages. First, an electrophilic substitution reaction introduces a seven-carbon acyl group onto the furan ring. Second, the carbonyl of this acyl group is fully reduced to a methylene group, completing the hexyl chain.

Principle and Mechanism

Step A: Friedel-Crafts Acylation

The Friedel-Crafts acylation of furan proceeds via an electrophilic aromatic substitution mechanism.[4] A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), activates the acylating agent, heptanoyl chloride, to generate a highly electrophilic acylium ion.[5] The electron-rich furan ring then acts as a nucleophile, attacking the acylium ion. Due to the directing effect of the ring oxygen, this attack occurs preferentially at the C2 (alpha) position. A subsequent loss of a proton restores the aromaticity of the furan ring, yielding 2-heptanoylfuran.[4]

Step B: Carbonyl Reduction

The resulting ketone, 2-heptanoylfuran, must be reduced to the alkane, 2-hexylfuran. Two primary methods are suitable, their selection depending on the substrate's stability to acid or base:

-

Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions.[6] The ketone is first condensed with hydrazine (NH₂NH₂) to form a hydrazone intermediate. In the presence of a strong base (e.g., potassium hydroxide) and high temperatures, the hydrazone is deprotonated, and, through a concerted mechanism, collapses to release nitrogen gas (N₂)—a thermodynamically powerful driving force—and form a carbanion.[7] This carbanion is then rapidly protonated by the solvent (typically a high-boiling alcohol like ethylene glycol) to yield the final alkane.[8]

-

Clemmensen Reduction: This method is conducted in a strongly acidic medium.[9] The reaction utilizes zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to deoxygenate the ketone.[10] While the precise mechanism is complex and occurs on the surface of the zinc, it is understood to involve electron transfer from the metal surface to the protonated carbonyl group, ultimately leading to the formation of organozinc intermediates that are subsequently hydrolyzed to the alkane.[11] This method is particularly effective for aryl-alkyl ketones that are stable to strong acids.[12]

Experimental Protocols

Protocol 2.2.1: Synthesis of 2-Heptanoylfuran (Acylation)

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Furan | 1.2 | 68.07 | (User Defined) |

| Heptanoyl Chloride | 1.0 | 148.62 | (User Defined) |

| Aluminum Chloride (Anhydrous) | 1.1 | 133.34 | (User Defined) |

| Dichloromethane (DCM) | - | - | (Sufficient Volume) |

Methodology:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Preparation: In the main flask, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous DCM. Cool the suspension to 0 °C using an ice bath.

-

Addition: Add heptanoyl chloride (1.0 eq) dropwise to the stirred AlCl₃ suspension. Following this, add a solution of furan (1.2 eq) in DCM dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C. The choice to add furan last to the pre-formed acylium complex minimizes polymerization of the sensitive furan ring.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-heptanoylfuran can be purified by vacuum distillation.

Protocol 2.2.2: Wolff-Kishner Reduction of 2-Heptanoylfuran

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Heptanoylfuran | 1.0 | 180.25 | (User Defined) |

| Hydrazine Hydrate (~64%) | 5.0 | 50.06 | (User Defined) |

| Potassium Hydroxide (KOH) | 4.0 | 56.11 | (User Defined) |

| Diethylene Glycol | - | - | (Sufficient Volume) |

Methodology:

-

Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-heptanoylfuran (1.0 eq), diethylene glycol, hydrazine hydrate (5.0 eq), and potassium hydroxide (4.0 eq).

-

Hydrazone Formation: Heat the mixture to 110-130 °C for 1 hour. During this phase, the hydrazone forms, and some water may distill off. A Dean-Stark trap can be used but is not strictly necessary for the modified Huang-Minlon procedure.[6]

-

Decomposition: Increase the temperature to 190-200 °C. The mixture will reflux more vigorously as nitrogen gas is evolved. Maintain this temperature for 3-5 hours until gas evolution ceases.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract three times with diethyl ether or hexane.

-

Purification: Combine the organic extracts, wash thoroughly with water and then brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent. The resulting 2-hexylfuran can be purified by vacuum distillation.

Visualization of Acylation-Reduction Pathway

Sources

- 1. 2-Hexylfuran | C10H16O | CID 77408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 4. acylation of furan mechanism structure | Filo [askfilo.com]

- 5. US2515123A - Acylation of furan - Google Patents [patents.google.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Clemmensen Reduction [organic-chemistry.org]

- 10. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 11. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]

- 12. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

The Convergence of Flavor and Reactivity: An In-depth Technical Guide on the Role of Amino Acids in the Formation of 2-Hexylfuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexylfuran, a volatile organic compound with significant implications for flavor and aroma profiles in thermally processed foods, is also a subject of interest in fields where lipid peroxidation and Maillard reactions are critical. Its formation is a complex process arising from the degradation of lipids, yet the efficiency of this conversion is profoundly influenced by the presence of amino acids. This technical guide provides a comprehensive exploration of the pivotal role amino acids play in catalyzing the formation of 2-hexylfuran from its lipid-derived precursor, (E)-2-decenal. We will dissect the mechanistic underpinnings of this catalysis, present validated experimental protocols for its investigation in model systems, and detail robust analytical methodologies for its quantification. This guide is designed to equip researchers and professionals with the fundamental knowledge and practical tools necessary to understand, control, and leverage this important chemical transformation.

Introduction: The Significance of 2-Hexylfuran

2-Hexylfuran is a heterocyclic compound that contributes to the characteristic flavor and aroma of a variety of cooked foods, including roasted meats, nuts, and coffee.[1] As a product of lipid oxidation, its presence can be an indicator of the chemical changes occurring during food processing and storage.[2] Beyond the realm of food science, the study of furan derivatives is pertinent to toxicology and drug development, as the furan moiety can be a structural alert for metabolic activation. Understanding the pathways of its formation is therefore crucial for both enhancing desirable sensory attributes in food and for assessing the potential toxicological impact of lipid degradation products.

The formation of 2-hexylfuran is not a spontaneous event solely dictated by the presence of its lipid precursors. A growing body of evidence highlights the critical catalytic role of amino acids, the fundamental building blocks of proteins.[3][4] This guide will illuminate the chemical intricacies of this amino acid-mediated catalysis.

Primary Formation Pathways: A Tale of Two Reactions

The generation of 2-hexylfuran is primarily rooted in the complex interplay of two major chemical transformation pathways prevalent in biological and food systems: lipid peroxidation and the Maillard reaction.

Lipid Peroxidation: The Genesis of the Precursor

Polyunsaturated fatty acids, ubiquitous in biological membranes and food matrices, are susceptible to oxidation, leading to the formation of a cascade of reactive carbonyl compounds. Among these is (E)-2-decenal , a key α,β-unsaturated aldehyde derived from the oxidation of linoleic acid. This aldehyde serves as the direct precursor to 2-hexylfuran.[3]

The Maillard Reaction and Strecker Degradation: The Amino Acid Connection

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of flavor development in cooked foods.[5] A key subsidiary reaction within this pathway is the Strecker degradation , where an α-amino acid is converted into an aldehyde with one fewer carbon atom.[6] While the classic Maillard reaction involves sugars, the reactive carbonyls generated from lipid oxidation can also participate in Maillard-like reactions with amino acids.[7] This interaction is central to the amino acid-catalyzed formation of 2-hexylfuran.

The Core Mechanism: Amino Acid Catalysis of 2-Hexylfuran Formation

The transformation of (E)-2-decenal to 2-hexylfuran is significantly accelerated in the presence of amino acids, peptides, and proteins.[3][4] This catalytic process necessitates oxidative conditions and is believed to involve a radical-mediated pathway.[3][6] The proposed mechanism can be delineated into three key stages:

-

γ-Hydroxylation of (E)-2-decenal: The initial and rate-limiting step is the oxidation of the α,β-unsaturated aldehyde at the γ-position to form the intermediate, 4-hydroxy-2-decenal . This reaction is facilitated by the presence of amino acids and likely proceeds through a radical mechanism.[6]

-

Cyclization: The newly formed 4-hydroxy-2-decenal then undergoes an intramolecular cyclization. The hydroxyl group attacks the carbonyl carbon, leading to the formation of a cyclic hemiacetal.

-

Dehydration: The final step is the elimination of a water molecule (dehydration) from the cyclic intermediate to yield the stable aromatic furan ring of 2-hexylfuran.

The catalytic role of the amino acid is multifaceted. It is hypothesized that the amino acid can participate in the initial radical formation, potentially through the formation of Schiff base intermediates with the aldehyde, which can then influence the electronic properties of the molecule and facilitate the abstraction of a hydrogen atom from the γ-carbon.

Below is a diagram illustrating the proposed pathway for the amino acid-catalyzed formation of 2-hexylfuran.

Figure 1: Proposed pathway for the amino acid-catalyzed formation of 2-hexylfuran.

Experimental Investigation: A Practical Guide

To empirically validate and quantify the catalytic role of amino acids in 2-hexylfuran formation, well-defined model systems and robust analytical techniques are essential.

Model System Protocol

This protocol describes a typical model system to study the formation of 2-hexylfuran from (E)-2-decenal in the presence of an amino acid under dry-roasting conditions.[6]

Materials:

-

(E)-2-decenal (≥95% purity)

-

Amino acid (e.g., Phenylalanine, Glycine, Lysine; ≥98% purity)

-

Inert support (e.g., silicon dioxide, Celite®)

-

Screw-cap glass vials (e.g., 20 mL headspace vials)

-

Oven or heating block capable of maintaining 180 °C

Procedure:

-

Preparation of Reaction Mixture:

-

In a clean, dry headspace vial, add a defined amount of the inert support (e.g., 1 g).

-

Add a standard solution of (E)-2-decenal in a volatile solvent (e.g., diethyl ether) to the support.

-

Add a standard solution of the chosen amino acid in a suitable solvent (e.g., water for water-soluble amino acids). A typical molar ratio of amino acid to aldehyde is 2:1 to minimize aldehyde self-condensation.[6]

-

Gently mix the contents and allow the solvent to evaporate completely under a gentle stream of nitrogen.

-

-

Control Samples:

-

Prepare a blank sample containing only (E)-2-decenal on the inert support.

-

Prepare a control sample with the amino acid on the inert support without the aldehyde.

-

-

Thermal Reaction:

-

Securely cap the vials.

-

Place the vials in a preheated oven or heating block at 180 °C for a specified time (e.g., 20 minutes).[6]

-

-

Cooling and Sample Analysis:

-

After the reaction time, remove the vials and allow them to cool to room temperature.

-

The volatile compounds in the headspace are now ready for analysis.

-

Analytical Methodology: Quantification by HS-SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective method for the analysis of volatile compounds like 2-hexylfuran.[2][8]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

SPME autosampler and fiber (e.g., DVB/CAR/PDMS)

-

Headspace vials (from the experiment)

GC-MS Parameters (Example):

| Parameter | Condition |

| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |

| Extraction Temp. | 60 °C |

| Extraction Time | 30 min |

| Injection Port | Splitless mode, 250 °C |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 5 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| MS Ion Source | Electron Ionization (EI), 70 eV |

| MS Scan Range | m/z 35-350 |

| Quantification Ion | For 2-hexylfuran: m/z 81 (primary), 152 (secondary) |

Data Analysis:

Quantification is typically performed using an external standard calibration curve prepared with authentic 2-hexylfuran standards. The peak area of the target ion(s) is plotted against the concentration of the standard.

Factors Influencing 2-Hexylfuran Formation

The yield of 2-hexylfuran is influenced by several factors that researchers should consider:

-

Type of Amino Acid: Different amino acids exhibit varying catalytic efficiencies. The specific structure and reactivity of the amino acid side chain play a role.[6]

-

Temperature and Time: As with most chemical reactions, higher temperatures and longer reaction times generally lead to increased formation of 2-hexylfuran, up to a certain point where degradation may occur.

-

pH: The pH of the reaction medium can influence the protonation state of the amino acid and the stability of intermediates, thereby affecting the reaction rate.

-

Presence of Pro-oxidants and Antioxidants: Metal ions like copper can enhance the formation of 2-alkylfurans, supporting the involvement of oxidative processes.[6] Conversely, antioxidants may inhibit the reaction.

Conclusion and Future Perspectives

The formation of 2-hexylfuran is a nuanced process that underscores the intricate chemical interactions occurring in complex biological and food matrices. Amino acids play a definitive catalytic role, significantly enhancing the conversion of the lipid-derived precursor, (E)-2-decenal, into this important furan derivative. A thorough understanding of this mechanism is paramount for controlling flavor and aroma development in food products and for assessing the formation of potentially bioactive compounds.

Future research should focus on elucidating the precise molecular interactions between different amino acids and the reaction intermediates. The application of advanced computational chemistry and isotopic labeling studies will be invaluable in refining the proposed radical-mediated mechanism. Furthermore, exploring the impact of complex food matrices on this reaction will provide a more holistic understanding of 2-hexylfuran formation in real-world scenarios. The knowledge gained will empower scientists to modulate these chemical pathways, leading to improved product quality and safety.

References

-

Adams, A., Bouckaert, C., Van Lancker, F., De Meulenaer, B., & De Kimpe, N. (2011). Amino acid catalysis of 2-alkylfuran formation from lipid oxidation-derived α,β-unsaturated aldehydes. Journal of Agricultural and Food Chemistry, 59(20), 11058–11062. [Link]

-

PubMed. (2011). Amino acid catalysis of 2-alkylfuran formation from lipid oxidation-derived α,β-unsaturated aldehydes. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2011). Amino Acid Catalysis of 2-Alkylfuran Formation from Lipid Oxidation-Derived α,β-Unsaturated Aldehydes. [Link]

-

ResearchGate. (n.d.). Amino Acid Catalysis of 2-Alkylfuran Formation from Lipid Oxidation-Derived α,β-Unsaturated Aldehydes | Request PDF. [Link]

-

Wikipedia. (n.d.). Maillard reaction. [Link]

-

Wikipedia. (n.d.). Strecker degradation. [Link]

-

National Center for Biotechnology Information. (n.d.). Furan in Thermally Processed Foods - A Review. PMC. [Link]

-

MDPI. (n.d.). Formation of Aroma Characteristics in Roasted Camellia oleifera Seeds. [Link]

-

National Center for Biotechnology Information. (n.d.). Application of Animal Resources into the Maillard Reaction Model System to Improve Meat Flavor. PMC. [Link]

-

Shimadzu. (n.d.). Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. [Link]

-

PubMed. (2015). Amino acid-catalyzed formation of 2-vinylfuran from lipid-derived 4-oxo-2-hexenal. National Center for Biotechnology Information. [Link]

-

Restek. (2022). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. [Link]

-

The Good Scents Company. (n.d.). 2-hexyl furan, 3777-70-6. [Link]

-

Sandiego. (2019). The Maillard Reaction. [Link]

-

Exploratorium. (n.d.). Science of Meat: Smell The Maillard Reaction Activity. [Link]

-

Food Science Experiment. (n.d.). [Link]

-

ResearchGate. (n.d.). Simultaneous determination of furan and 2-alkylfurans in heat-processed foods by automated static headspace gas chromatography-mass spectrometry | Request PDF. [Link]

-

ResearchGate. (n.d.). Mechanistic Insights into Furan Formation in Maillard Model Systems. [Link]

-

ResearchGate. (n.d.). The Formation of Strecker Aldehydes | Request PDF. [Link]

-

PubMed. (2016). Relevance of Oxygen for the Formation of Strecker Aldehydes during Beer Production and Storage. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). a General formation mechanism of Strecker aldehydes from an amino acid... [Link]

-

ResearchGate. (n.d.). The Maillard reaction and lipid oxidation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. shimadzu.com [shimadzu.com]

- 3. Amino acid catalysis of 2-alkylfuran formation from lipid oxidation-derived α,β-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]

- 8. Amino acid-catalyzed formation of 2-vinylfuran from lipid-derived 4-oxo-2-hexenal - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological Profile of 2-Hexylfuran

Foreword: Navigating the Data Scarcity for 2-Hexylfuran

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's toxicological profile is paramount for safety assessment and regulatory compliance. This guide delves into the toxicological profile of 2-hexylfuran (CAS No: 3777-70-6), a furan derivative with applications as a flavoring agent. It is critical to acknowledge from the outset that while 2-hexylfuran has an established presence in certain industries, its specific toxicological database is notably sparse.

Therefore, this guide adopts a dual-pronged approach. Firstly, it will meticulously present the currently available data specific to 2-hexylfuran, encompassing its physicochemical properties, regulatory status, and known hazard classifications. Secondly, where direct data for 2-hexylfuran is lacking, this guide will draw upon the more extensively studied toxicological profiles of analogous furan derivatives, primarily furan and 2-methylfuran. This comparative analysis will serve to hypothesize potential metabolic pathways and toxicological mechanisms relevant to 2-hexylfuran, thereby providing a scientifically grounded framework for risk assessment and directing future research endeavors.

Physicochemical Characteristics and Identification

2-Hexylfuran is a member of the furan family, characterized by a furan ring with a hexyl group substitution at the second position.[1][2][3][4] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₆O | [2] |

| Molecular Weight | 152.23 g/mol | [2] |

| CAS Number | 3777-70-6 | [2] |

| EC Number | 223-235-2 | [5] |

| Appearance | Colorless to pale yellow liquid (est.) | [6] |

| Boiling Point | 191.00 to 192.00 °C @ 760.00 mm Hg (est.) | [6] |

| Flash Point | 60.8 °C (est.) | [1][5] |

| Water Solubility | 13.87 mg/L @ 25 °C (est.) | [6] |

| logP (o/w) | 4.338 (est.) | [6] |

Regulatory Landscape and Hazard Classification

2-Hexylfuran is registered under the European Union's REACH regulation and is manufactured in or imported into the European Economic Area at a rate of ≥ 1 to < 10 tonnes per year.[7] The European Chemicals Agency (ECHA) provides aggregated GHS classification data from company notifications.[2]

Globally Harmonized System (GHS) Classification: [2]

-

Flammable liquids: Category 3 (H226: Flammable liquid and vapor)

-

Acute toxicity, oral: Category 4 (H302: Harmful if swallowed)

This classification underscores the immediate handling risks associated with 2-hexylfuran, necessitating appropriate safety precautions in a laboratory or industrial setting.

The Central Hypothesis: Metabolic Activation of the Furan Ring

The core of furan-related toxicology lies in its metabolic activation. The furan ring itself is relatively inert; however, cytochrome P450 enzymes, particularly CYP2E1 in the liver, can oxidize it to a highly reactive, unsaturated dialdehyde.[10][11] In the case of furan, this metabolite is cis-2-butene-1,4-dial (BDA). For substituted furans like 2-hexylfuran, an analogous reactive aldehyde is the anticipated primary metabolite responsible for toxicity.

This metabolic activation is a critical initiating event for cellular damage. The resulting α,β-unsaturated dialdehyde is a potent electrophile that can readily form covalent adducts with cellular nucleophiles, including amino acids in proteins and nitrogenous bases in DNA.[11][12] This adduction can lead to protein dysfunction, enzyme inhibition, and genotoxicity, ultimately culminating in cytotoxicity and, potentially, carcinogenicity.[13][14]

Caption: A tiered approach for the toxicological evaluation of 2-hexylfuran.

In Vitro Cytotoxicity Assessment

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate a suitable cell line (e.g., HepG2 human hepatoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment. [15]2. Compound Treatment: Prepare serial dilutions of 2-hexylfuran in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%). Replace the existing medium with the medium containing the test compound. Include vehicle-only and positive controls.

-

Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Genotoxicity Screening

A standard battery of in vitro genotoxicity tests is recommended to assess the mutagenic and clastogenic potential of 2-hexylfuran. This should include:

-

Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.

-

In Vitro Micronucleus Test: To detect chromosomal damage.

-

In Vitro Comet Assay: To detect DNA strand breaks.

These assays should be conducted with and without metabolic activation (i.e., in the presence of a liver S9 fraction) to account for the potential formation of reactive metabolites.

In Vivo Toxicity Studies

Should in vitro results indicate a potential for toxicity, in vivo studies in rodent models would be warranted.

Protocol: Acute Oral Toxicity - Limit Test (adapted from FDA guidelines) [16]

-

Animal Selection: Use a small group of a single rodent species (e.g., 5 female rats).

-

Fasting: Fast the animals overnight prior to dosing.

-

Dosing: Administer a single oral gavage dose of 2-hexylfuran at a limit dose of 2000 or 5000 mg/kg body weight.

-

Observation: Observe the animals closely for signs of toxicity for at least 14 days. Record any clinical signs, morbidity, and mortality.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any treatment-related macroscopic changes.

If toxicity is observed in the limit test, a full dose-range finding study would be the next step. Following this, a 28-day or 90-day subchronic toxicity study would provide valuable information on target organ toxicity and help establish a No-Observed-Adverse-Effect Level (NOAEL). [17][18][19]

Conclusion and Future Directions

The toxicological profile of 2-hexylfuran is currently incomplete, with a significant reliance on data from structurally related furan derivatives. The available information indicates that 2-hexylfuran is a flammable liquid that is harmful if swallowed. The primary toxicological concern, based on the known behavior of other furans, is its potential for metabolic activation in the liver to a reactive α,β-unsaturated dialdehyde. This metabolite can induce cytotoxicity and genotoxicity through covalent binding to cellular macromolecules.

The liver is the predicted primary target organ for toxicity. While the in vivo genotoxicity of furan compounds is a subject of ongoing research, the potential for carcinogenicity with chronic exposure remains a concern.

To provide a robust safety assessment for 2-hexylfuran, further research is imperative. The experimental workflows outlined in this guide, beginning with a comprehensive in vitro evaluation and progressing to targeted in vivo studies as needed, will be crucial in filling the existing data gaps. A thorough understanding of the toxicological profile of 2-hexylfuran is essential for ensuring its safe use and for making informed regulatory decisions.

References

-

2-HEXYLFURAN|3777-70-6 - Encyclopedia - MOLBASE. (n.d.). Retrieved from [Link]

-

Substance Information - ECHA - European Union. (2023, September 6). Retrieved from [Link]

-

2-Hexylfuran | C10H16O | CID 77408 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

2-Methylfuran: Toxicity and genotoxicity in male Sprague-Dawley rats - ResearchGate. (n.d.). Retrieved from [Link]

-

Substance Information - ECHA - European Union. (2023, June 9). Retrieved from [Link]

-

Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. (2024, November 4). Retrieved from [Link]

-

TR-402: Furan (CASRN 110-00-9) in F344 Rats and B6C3F1 Mice(Gavage Studies) - National Toxicology Program. (n.d.). Retrieved from [Link]

-

Furan Acute Exposure Guideline Levels - NCBI - NIH. (n.d.). Retrieved from [Link]

-

Low dose assessment of the carcinogenicity of furan in male F344/N Nctr rats in a 2-year gavage study - PMC. (n.d.). Retrieved from [Link]

-

Showing Compound 2-Hexylfuran (FDB019467) - FooDB. (n.d.). Retrieved from [Link]

-

Showing metabocard for 2-Hexylfuran (HMDB0039816) - Human Metabolome Database. (n.d.). Retrieved from [Link]

-

[Experimental studies on the acute toxicity of tetrahydrofuran in animals] - PubMed. (1982, July). Retrieved from [Link]

-

Chapter IV. Guidelines for Toxicity Tests - FDA. (n.d.). Retrieved from [Link]

-

Registered substances information - ECHA - European Union. (n.d.). Retrieved from [Link]

-

Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells - PubMed. (2008, December 8). Retrieved from [Link]

-

Substance Information - ECHA - European Union. (n.d.). Retrieved from [Link]

-

Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats - PubMed. (2022, August 13). Retrieved from [Link]

-

2-hexyl furan, 3777-70-6 - The Good Scents Company. (n.d.). Retrieved from [Link]

-

Scientific Opinion on Flavouring Group Evaluation 13 Revision 3 (FGE.13Rev3): furfuryl and furan derivatives with and without additional side‐chain substituents and heteroatoms from chemical group 14 | EFSA. (2021, February 3). Retrieved from [Link]

-

Risks for public health related to the presence of furan and methylfurans in food. (n.d.). Retrieved from [Link]

-

The subchronic toxicity of higher olefins in Han Wistar rats - PMC - NIH. (2024, September 6). Retrieved from [Link]

-

Subchronic oral toxicity study of furan in Fischer-344 rats - PubMed. (n.d.). Retrieved from [Link]

-

Evaluation of serum and liver toxicokinetics for furan and liver DNA adduct formation in male Fischer 344 rats - PubMed. (n.d.). Retrieved from [Link]

-

Safety and efficacy of the feed additives 2‐acetylfuran [13.054] and 2‐pentylfuran [13.059] belonging to chemical group 14 for animal species (FEFANA asbl) | EFSA. (2023, March 8). Retrieved from [Link]

-

safe position paper efsa mandate on furan and methylfuran in food. (n.d.). Retrieved from [Link]

-

A 13-week subchronic toxicity study of hexyl acetate in SD rats - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. m.molbase.com [m.molbase.com]

- 2. 2-Hexylfuran | C10H16O | CID 77408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 2-Hexylfuran (HMDB0039816) [hmdb.ca]

- 4. 2-HEXYLFURAN price,buy 2-HEXYLFURAN - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 2-hexyl furan, 3777-70-6 [thegoodscentscompany.com]

- 7. Substance Information - ECHA [echa.europa.eu]

- 8. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 9. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of serum and liver toxicokinetics for furan and liver DNA adduct formation in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Low dose assessment of the carcinogenicity of furan in male F344/N Nctr rats in a 2-year gavage study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. fda.gov [fda.gov]

- 17. Subchronic oral toxicity study of furan in Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The subchronic toxicity of higher olefins in Han Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A 13-week subchronic toxicity study of hexyl acetate in SD rats - PMC [pmc.ncbi.nlm.nih.gov]

Olfactory properties and sensory perception of 2-Hexylfuran

An In-depth Technical Guide to the Olfactory Properties and Sensory Perception of 2-Hexylfuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexylfuran is a volatile organic compound belonging to the furan family, a class of heterocyclic aromatic compounds that contribute significantly to the aroma of a wide variety of foods and beverages.[1][2] As a flavoring agent, 2-Hexylfuran plays a role in the complex tapestry of sensory experiences we derive from our food.[1][3][4] This guide provides a comprehensive technical overview of the olfactory properties and sensory perception of 2-Hexylfuran, intended for researchers, scientists, and drug development professionals. We will delve into its chemical and physical characteristics, explore its known and inferred olfactory profile, detail the methodologies for its sensory analysis, discuss its applications in the flavor and fragrance industry, and examine the molecular basis of its perception.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2-Hexylfuran is essential for its effective application and analysis in sensory science. These properties influence its volatility, solubility, and interaction with analytical instrumentation and sensory receptors.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O | [1] |

| Molecular Weight | 152.23 g/mol | [1] |

| CAS Number | 3777-70-6 | [1] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 191.00 to 192.00 °C @ 760.00 mm Hg (est.) | [5] |

| Flash Point | 141.00 °F (60.80 °C) (est.) | [5] |

| Solubility | Soluble in alcohol; Insoluble in water | [5] |

Olfactory Properties and Sensory Perception

The sensory profile of a single aroma compound is a complex interplay of its chemical structure, concentration, and the individual's unique sensory apparatus. While detailed, publicly available sensory data specifically for 2-Hexylfuran is limited, we can infer its likely olfactory characteristics by examining structurally related 2-alkylfurans.

The Olfactory Profile of 2-Alkylfurans: A Comparative Analysis

The length of the alkyl chain at the C-2 position of the furan ring significantly influences the perceived aroma. By comparing the sensory descriptors of various 2-alkylfurans, we can hypothesize the likely olfactory space that 2-Hexylfuran occupies.

| Compound | Alkyl Chain | Sensory Descriptors | Source(s) |

| 2-Methylfuran | Methyl | Ethereal, acetone, chocolate, caramel, nutty, coffee | [6] |

| 2-Ethylfuran | Ethyl | Powerful, ethereal, coffee | [7] |

| 2-Butylfuran | Butyl | Mild, fruity, wine-like, sweet, spicy | [8] |

| 2-Pentylfuran | Pentyl | Beany, green, earthy, fruity, nutty, roasted, sweet rum, caramellic, cocoa | [9][10] |

| 2-Hexylfuran | Hexyl | (Inferred) Likely to possess fruity, green, and potentially waxy or fatty notes, with a decrease in the nutty and roasted characteristics seen in shorter-chain alkylfurans. |

This comparative analysis suggests that as the alkyl chain length increases, the aroma profile tends to shift from roasted, nutty, and caramel notes towards greener and fruitier characteristics. Therefore, it is plausible that 2-Hexylfuran exhibits a predominantly fruity and green aroma, possibly with some fatty or waxy undertones due to the longer hexyl chain.

Odor Threshold and Odor Activity Value (OAV)

The odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell. This is a critical parameter in sensory science, as it determines the concentration at which a compound will start to contribute to the overall aroma of a product. The Odor Activity Value (OAV) is a calculation that relates the concentration of a compound in a product to its odor threshold. An OAV greater than 1 indicates that the compound is likely to be a significant contributor to the aroma. To the best of our knowledge, the odor threshold for 2-Hexylfuran has not been definitively established in the public literature.

Methodologies for Sensory Analysis

The sensory analysis of a volatile compound like 2-Hexylfuran requires a combination of instrumental and human-based techniques to obtain a comprehensive understanding of its olfactory properties.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[11][12] This allows for the identification of odor-active compounds in a complex mixture and the characterization of their specific aromas.

Experimental Protocol for GC-O Analysis

-

Sample Preparation: A solution of 2-Hexylfuran is prepared in an appropriate solvent (e.g., ethanol) at a concentration suitable for GC analysis.

-

Injection: A small volume (typically 1 µL) of the sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column, which separates the individual compounds based on their volatility and affinity for the column's stationary phase.

-

Detection and Olfactory Evaluation: At the end of the column, the effluent is split. One portion goes to a chemical detector (e.g., a mass spectrometer or flame ionization detector) for identification and quantification, while the other portion is directed to a sniffing port. A trained sensory panelist sniffs the effluent from the sniffing port and records the time, intensity, and description of any detected odors.

-

Data Analysis: The data from the chemical detector and the sensory panelist are correlated to identify the specific compound responsible for each perceived aroma.

Descriptive Sensory Panel Evaluation

A descriptive sensory panel involves a group of trained individuals who can identify and quantify the sensory characteristics of a product.[13] This method provides a detailed and reproducible sensory profile of a compound.

Protocol for Descriptive Sensory Analysis

-

Panelist Training: A panel of 8-12 individuals is trained to identify and scale the intensity of various aroma attributes relevant to furan compounds (e.g., fruity, green, nutty, roasted, fatty).

-

Sample Preparation: Solutions of 2-Hexylfuran are prepared at various concentrations in a neutral medium (e.g., water with a non-volatile solvent or deodorized oil).

-

Evaluation: Panelists are presented with the samples in a controlled environment. They individually assess the aroma of each sample and rate the intensity of the agreed-upon sensory attributes on a linear scale.

-

Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a sensory profile of the compound. This can be visualized using a spider-web plot.

Applications in Flavor and Fragrance Development

2-Hexylfuran is recognized for its role as a flavor precursor, suggesting its use in the development of complex flavor profiles, particularly in savory applications.[14] Based on its inferred olfactory profile of fruity and green notes, potential applications could include:

-

Enhancing fruit flavors: Adding a green, unripe nuance to berry, tropical, or stone fruit flavors.

-

Building savory profiles: Contributing to the overall aroma of cooked meats, roasted vegetables, and sauces.

-

Creating novel fragrance accords: Providing a unique green and slightly fatty note in fine fragrances and personal care products.

Molecular Basis of Olfactory Perception

The perception of an odorant like 2-Hexylfuran begins with its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity.[15][16] ORs are G-protein coupled receptors (GPCRs) that, upon binding with an odorant, initiate a signaling cascade.[17]

The Olfactory Signaling Pathway

-

Odorant Binding: A molecule of 2-Hexylfuran binds to a specific olfactory receptor.

-

G-Protein Activation: This binding causes a conformational change in the receptor, which in turn activates a G-protein (G-olf).

-

Second Messenger Production: The activated G-protein stimulates the enzyme adenylyl cyclase to produce cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, allowing an influx of sodium and calcium ions into the neuron.

-

Depolarization and Action Potential: The influx of positive ions depolarizes the neuron. If this depolarization reaches a certain threshold, it triggers an action potential (a nerve impulse).

-

Signal Transmission to the Brain: The action potential travels along the axon of the olfactory neuron to the olfactory bulb in the brain, where the signal is processed and interpreted as a specific smell.

Conclusion

2-Hexylfuran is a valuable component in the palette of flavor and fragrance chemists. While a detailed public sensory profile remains to be fully elucidated, by understanding its physicochemical properties, inferring its olfactory characteristics from related compounds, and applying rigorous sensory analysis methodologies, researchers and developers can effectively harness its potential. Further investigation into its odor threshold and specific receptor interactions will undoubtedly provide deeper insights into the sensory world of this intriguing furan derivative.

References

- Buck, L., & Axel, R. (1991). A novel multigene family may encode odorant receptors: a molecular basis for odor recognition. Cell, 65(1), 175-187.

- Celan, A. et al. (2015). Methods and compositions for affecting the flavor and aroma profile of consumables. U.S.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77408, 2-Hexylfuran. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-pentyl furan. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl furan. Retrieved from [Link]

- Delwiche, J. F. (2013).

-

BRF Ingredients. (2025). How to validate flavorings: aroma testing and sensory evaluation. Retrieved from [Link]

- Maina, I. W., et al. (2018). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 23(10), 2657.

-

MOLBASE. (n.d.). 2-HEXYLFURAN. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-hexyl furan. Retrieved from [Link]

- Czerny, M., & Schieberle, P. (2001). Analysis of food flavourings by gas chromatography-olfactometry. In Flavour Research at the Dawn of the Twenty-first Century (pp. 363-368).

-

ResearchGate. (n.d.). SENSORY EVALUATION | Aroma. Retrieved from [Link]

-

MDPI. (2022). Sensory-Based Identification of Aroma-Active Compounds in Hotpot Seasoning before and after Boiling. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 2-Hexylfuran (FDB019467). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-ethyl furan. Retrieved from [Link]

- Blank, I. (2002). Analysis of food flavourings by gas chromatography-olfactometry. Developments in Food Science, 40, 533-541.

-

The Good Scents Company. (n.d.). 2-butyl furan. Retrieved from [Link]